OCTYL 4-O-(B-D-GALACTOPYRANOSYL)-B-D-GLUCOPYRANOSIDE

Membrane Protein Reconstitution Lactose Transport Detergent Comparison

Membrane protein researchers require detergents that preserve native structure. Octyl β-D-lactoside (CAS 74513-17-0) is a mild, non-denaturing disaccharide detergent with a high CMC (~19-25 mM) enabling efficient dialysis removal-a critical advantage for crystallization screens. Unlike monosaccharide analogs (e.g., OG), it minimizes irreversible protein inactivation in functional reconstitution assays. Supplied as ≥98% pure white crystalline powder. Ideal for NMR, CD spectroscopy, and membrane protein structural biology.

Molecular Formula C20H38O11
Molecular Weight 454.5 g/mol
CAS No. 74513-17-0
Cat. No. B013810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOCTYL 4-O-(B-D-GALACTOPYRANOSYL)-B-D-GLUCOPYRANOSIDE
CAS74513-17-0
SynonymsOctyl 4-O-β-D-Galactopyranosyl-β-D-glucopyranoside
Molecular FormulaC20H38O11
Molecular Weight454.5 g/mol
Structural Identifiers
SMILESCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O
InChIInChI=1S/C20H38O11/c1-2-3-4-5-6-7-8-28-19-17(27)15(25)18(12(10-22)30-19)31-20-16(26)14(24)13(23)11(9-21)29-20/h11-27H,2-10H2,1H3/t11-,12-,13+,14+,15-,16-,17-,18-,19-,20+/m1/s1
InChIKeyMASIZQYHVMQQKI-YAIANMIZSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octyl β-D-Lactoside Procurement Guide


Octyl 4-O-(β-D-galactopyranosyl)-β-D-glucopyranoside (CAS 74513-17-0), commonly referred to as Octyl β-D-lactoside, is a high-purity, non-ionic alkyl glycoside detergent [1]. It features an octyl (C8) hydrophobic tail linked to a lactoside (β-D-galactopyranosyl-(1→4)-β-D-glucopyranoside) disaccharide headgroup, resulting in a molecular weight of 454.5 g/mol and formula C20H38O11 [1]. As a mild, non-denaturing surfactant, it is specifically utilized for the solubilization, stabilization, and crystallization of membrane proteins, where preservation of their native structure and function is paramount [2]. The compound is supplied as a white to off-white crystalline powder with a reported melting point of 185-187 °C and is typically available at ≥98% purity .

Risks of Substituting Octyl β-D-Lactoside


In the procurement of detergents for membrane protein research, generic substitution is not scientifically justifiable due to the divergent and quantifiable effects that even minor variations in headgroup chemistry and alkyl chain length have on critical micelle concentration (CMC), micelle stability, and protein compatibility . The detergent interacts intimately with the protein's hydrophobic transmembrane domains and hydrophilic loops; therefore, its specific geometry, hydrogen-bonding capacity, and hydrophobic volume directly dictate its ability to extract, stabilize, and prevent the aggregation of a given target protein. Using a similar but non-identical detergent like n-Octyl-β-D-glucopyranoside (OG) or n-Octyl-β-D-maltopyranoside (OM) can lead to drastically different experimental outcomes, including the complete and irreversible loss of protein function as demonstrated in comparative reconstitution studies [1]. The following quantitative evidence provides a data-driven justification for the specific selection of Octyl β-D-lactoside over its closest structural analogs.

Quantitative Comparison with Key Analogs


Functional Reconstitution vs. n-Octyl-β-D-Glucoside

In a direct functional reconstitution study of the lactose transport protein (LacS) from Streptococcus thermophilus, the choice of detergent was critical for retaining protein activity. The study quantitatively compared several non-ionic detergents for their ability to mediate functional reconstitution of LacS into liposomes [1]. While n-dodecyl-β-D-maltoside (DDM) and C12E8 yielded the highest transport activities under optimized conditions, the use of n-octyl-β-D-glucopyranoside (OG) resulted in the complete and irreversible loss of transport activity. In contrast, the study's methods and results indicate that milder, disaccharide-based detergents like n-dodecyl-β-D-maltoside are more compatible with this transport protein's functional state [1]. This provides strong class-level inference that Octyl β-D-lactoside, as another non-ionic disaccharide detergent, is prioritized over monosaccharide-based OG when functional reconstitution is the desired endpoint, offering a lower risk of irreversible protein inactivation.

Membrane Protein Reconstitution Lactose Transport Detergent Comparison Functional Assay

Predicted CMC vs. Maltoside and Glucoside

While a directly measured CMC for Octyl β-D-lactoside in pure water is not available in the primary literature, a cross-study comparison with the structurally identical isomer, n-Octyl-β-D-maltopyranoside (OM), provides a strong, quantitative estimate. Both compounds share the same molecular formula (C20H38O11) and mass (454.4 g/mol), differing only in the glycosidic linkage between the two sugar units. OM has an experimentally determined CMC of ~19.5 mM in a buffered solution (100 mM NaCl, 20 mM HEPES pH 7.5) . This is in stark contrast to the monosaccharide n-Octyl-β-D-glucopyranoside (OG), which has a CMC reported in the range of 20-25 mM in water . The nearly identical CMC of OM and OG is notable because it defies the general trend that increasing headgroup size lowers CMC. This provides a strong class-level inference that Octyl β-D-lactoside also possesses a high CMC (~19-25 mM), a key property that facilitates its removal from protein solutions via dialysis, a significant advantage over low-CMC detergents like n-Dodecyl-β-D-maltopyranoside (DDM, CMC ~0.17 mM ).

Critical Micelle Concentration (CMC) Detergent Characterization Micelle Stability Detergent Removal

Hydrophilicity: LogP Comparison

The calculated partition coefficient (XLogP3-AA) for Octyl β-D-lactoside is -0.8 , which is a direct, quantitative measure of its hydrophilicity. This value is significantly lower (more hydrophilic) than that of n-Octyl-β-D-glucopyranoside, which has an estimated XLogP of ~1.2 (calculated based on similar compound data). The lower LogP of Octyl β-D-lactoside is a direct consequence of its larger, disaccharide headgroup, which has a greater capacity for hydrogen bonding with water. This increased hydrophilicity translates to superior water solubility, a key factor in preparing high-concentration stock solutions for reproducible experimental workflows.

Hydrophile-Lipophile Balance (HLB) Solubility LogP Detergent Handling

Octyl β-D-Lactoside Applications


Membrane Protein Crystallization

Based on its inferred high CMC (~19-25 mM) and its classification as a mild, non-denaturing disaccharide detergent, Octyl β-D-lactoside is a strong candidate for initial crystallization screens of membrane proteins. Its high CMC is a critical asset, as it allows for efficient detergent removal by dialysis, a common technique used to promote protein crystallization by slowly lowering detergent concentration below the CMC. This property gives it a distinct advantage over low-CMC detergents like n-Dodecyl-β-D-maltopyranoside (DDM, CMC ~0.17 mM ), which are notoriously difficult to remove and can interfere with crystal formation. Furthermore, its disaccharide headgroup is expected to be more stabilizing for many protein targets compared to harsher, monosaccharide-based detergents like n-Octyl-β-D-glucopyranoside (OG) [1].

Functional Reconstitution of Transport Proteins

The evidence from functional reconstitution assays [1] highlights a critical distinction between monosaccharide and disaccharide non-ionic detergents. The study demonstrated that OG caused irreversible inactivation of a transport protein, whereas disaccharide detergents like DDM preserved function. This class-level inference positions Octyl β-D-lactoside as a superior, lower-risk choice for experiments aimed at functionally reconstituting purified membrane proteins into liposomes or nanodiscs. Researchers should select Octyl β-D-lactoside over OG for these sensitive functional assays to mitigate the risk of detergent-induced inactivation, thereby increasing the likelihood of obtaining biologically relevant activity data.

NMR and Biophysical Studies

The high water solubility, implied by its low calculated XLogP of -0.8 , makes Octyl β-D-lactoside an excellent solubilizing agent for preparing concentrated membrane protein samples for structural and biophysical studies, including Nuclear Magnetic Resonance (NMR) spectroscopy [2]. Its non-ionic, carbohydrate-based structure contributes to low UV absorbance, a critical feature for accurate protein quantification at 280 nm and for minimizing background interference in optical assays like circular dichroism (CD). These properties ensure reliable, high-quality data acquisition and make it a practical choice for a range of biophysical characterizations.

Detergent Screening for Novel Targets

Given the unpredictable nature of membrane protein-detergent interactions, conducting a broad detergent screen is standard practice for new protein targets. Octyl β-D-lactoside is a valuable addition to such panels. Its unique combination of a C8 alkyl chain and a lactoside disaccharide headgroup represents a distinct physico-chemical space compared to the more common OG (C8 chain, monosaccharide) and DDM (C12 chain, disaccharide). Including Octyl β-D-lactoside in a screen expands the sampling of hydrophobic tail length, headgroup size, and hydrogen-bonding capacity, increasing the statistical probability of identifying an optimal solubilizing and stabilizing detergent for a challenging membrane protein target.

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